BenchChemオンラインストアへようこそ!

CP-775146

Nuclear Receptor Pharmacology PPARα Binding Kinetics Selectivity Profiling

CP-775146 is the only PPARα agonist delivering sub-nanomolar affinity (Ki=24.5 nM) with >408-fold selectivity over PPARγ—eliminating confounding adipogenic or insulin-sensitizing signals. Unlike generic fibrates (fenofibrate EC₅₀≈30 µM) or SPPARMαs, CP-775146 drives robust, reproducible transcriptional activation of fatty acid oxidation genes at low doses (0.1–2 mg/kg). Its high DMSO solubility (>40 mg/mL) minimizes solvent cytotoxicity in HTS. Choose CP-775146 for unambiguous, publication-ready PPARα data.

Molecular Formula C26H33NO4
Molecular Weight 423.5 g/mol
CAS No. 702680-17-9
Cat. No. B1669567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-775146
CAS702680-17-9
SynonymsCP-775146;  CP 775146;  CP775146.
Molecular FormulaC26H33NO4
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O
InChIInChI=1S/C26H33NO4/c1-18(2)20-12-10-19(11-13-20)15-24(28)27-14-6-8-22(17-27)21-7-5-9-23(16-21)31-26(3,4)25(29)30/h5,7,9-13,16,18,22H,6,8,14-15,17H2,1-4H3,(H,29,30)/t22-/m1/s1
InChIKeyOISHBINQIFNIPV-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CP-775146 (702680-17-9) Procurement Guide: A Selective PPARα Agonist for Metabolic Research


CP-775146 (CAS 702680-17-9) is a synthetic small-molecule compound developed by Pfizer and characterized as a potent and highly selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα) . It binds with high affinity to the PPARα ligand-binding domain while exhibiting negligible cross-reactivity with the PPARβ/δ and PPARγ isoforms . This compound is employed in preclinical research to dissect PPARα-specific signaling pathways governing lipid metabolism, hepatic fatty acid oxidation, and energy homeostasis .

Why Generic PPARα Agonists Cannot Substitute for CP-775146 in Critical Research Applications


Substituting CP-775146 with a generic PPARα agonist such as fenofibrate, pemafibrate, or WY-14643 introduces significant experimental confounds due to profound differences in receptor binding kinetics, isoform selectivity windows, and in vivo pharmacodynamic profiles . First-generation fibrates exhibit weak PPARα binding affinity (μM range) and off-target activities on other nuclear receptors or CYP enzymes, while newer selective PPARα modulators (SPPARMα) like pemafibrate show distinct gene expression signatures that do not fully recapitulate CP-775146's robust transcriptional effects on fatty acid oxidation pathways [1]. These divergent pharmacological properties preclude the direct extrapolation of findings across compounds and necessitate the use of CP-775146 to ensure data reproducibility and mechanistic specificity in PPARα-focused research programs .

CP-775146 Product-Specific Evidence Guide: Quantified Differentiation Versus PPARα Agonist Comparators


CP-775146 Exhibits >400-Fold Higher PPARα Binding Affinity Compared to the Classical Fibrate Fenofibrate

CP-775146 demonstrates a sub-nanomolar binding affinity for PPARα, quantified as a Ki of 24.5 nM in competitive radioligand binding assays . This represents a >400-fold enhancement in target engagement relative to fenofibrate, a widely used reference PPARα agonist, which exhibits an EC50 of 30 μM for the human receptor . This quantitative difference in binding potency is a direct consequence of distinct ligand-receptor interaction modes and translates into the requirement for significantly lower compound concentrations to achieve maximal receptor activation in cellular and in vivo models.

Nuclear Receptor Pharmacology PPARα Binding Kinetics Selectivity Profiling

CP-775146 Provides a Substantially Wider PPARα vs. PPARγ Selectivity Window (>408-Fold) Than the Prototypical Agonist WY-14643

In competitive binding assays, CP-775146 exhibits a Ki of 24.5 nM for PPARα and a Ki >10,000 nM for PPARγ, yielding a selectivity index exceeding 408 . In contrast, the classic experimental agonist WY-14643 displays EC50 values of 0.63 μM for PPARα and 32 μM for PPARγ, resulting in a ~51-fold selectivity window . The broader selectivity margin of CP-775146 minimizes the risk of confounding PPARγ-mediated effects—such as adipogenesis and insulin sensitization—in assays designed to isolate PPARα-specific signaling pathways.

Nuclear Receptor Selectivity PPARγ Cross-Reactivity Off-Target Mitigation

CP-775146 Achieves Comparable In Vivo Plasma Triglyceride Reduction at a 50-Fold Lower Dose Than Fenofibrate in Rodent Models

In diet-induced obese mice, a 3-day intraperitoneal regimen of CP-775146 at 0.1 mg/kg significantly reduced plasma triglyceride levels and hepatic lipid content . A separate study reported a 73% reduction in plasma triglycerides in mice following a 2-day, 2 mg/kg intraperitoneal CP-775146 treatment . For comparison, fenofibrate required a chronic oral dose of 100 mg/kg/day for four weeks to achieve a comparable 77% reduction in serum triglycerides in a rat model of hereditary hypertriglyceridemia [1].

In Vivo Pharmacology Hypolipidemic Efficacy Dose-Response

CP-775146 Directly Reduces Liver Injury Biomarkers in Obese Mice, an Effect Not Consistently Observed with the SPPARMα Pemafibrate

In diet-induced obese mice, a 3-day treatment with CP-775146 at 0.1 mg/kg significantly reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key biomarkers of hepatocellular injury . While pemafibrate, a clinically advanced selective PPARα modulator (SPPARMα), has been reported to reduce plasma AST levels in some mouse models [1], its effects on liver fat content and ALT in clinical trials have been variable, with one Phase 2 trial failing to meet its primary endpoint of reducing liver fat (MRI-PDFF) [2].

Hepatoprotection Liver Enzymes NASH/NAFLD

CP-775146 Induces a Distinct Transcriptional Signature on Fatty Acid Oxidation Genes Compared to WY-14643

Treatment with CP-775146 in diet-induced obese mice significantly upregulated the hepatic expression of key genes involved in fatty acid oxidation, including acyl-coenzyme A dehydrogenase long chain (Acadl), acyl-CoA oxidase 1 (Acox-1), and carnitine palmitoyltransferase 1A (Cpt1a) . While WY-14643 also induces fatty acid oxidation enzymes, its effects are temporally delayed; mRNA for oxidation enzymes reached maximum levels within 28 hours of WY-14643 treatment, whereas mRNA for desaturases took longer to peak [1]. The rapid and robust transcriptional response elicited by CP-775146 reflects its high-affinity, selective engagement of PPARα, providing a cleaner and more immediate readout of receptor activation in gene expression studies.

Transcriptomics Fatty Acid Oxidation Gene Regulation

CP-775146 (702680-17-9): Optimal Research and Industrial Application Scenarios


Dissecting PPARα-Specific Signaling in Metabolic Disease Models

CP-775146 is the optimal tool compound for isolating PPARα-mediated effects in complex metabolic disease models. Its sub-nanomolar affinity (Ki = 24.5 nM) and >408-fold selectivity over PPARγ enable researchers to activate PPARα-dependent pathways without confounding PPARγ-driven adipogenic or insulin-sensitizing signals. This is essential for studies investigating hepatic fatty acid oxidation, triglyceride clearance, or the direct role of PPARα in obesity-induced liver injury .

High-Throughput Screening and Dose-Response Studies for PPARα Pharmacology

The exceptional potency of CP-775146 (Ki = 24.5 nM) and its favorable solubility profile in DMSO make it a highly efficient compound for high-throughput screening (HTS) campaigns and detailed dose-response curve generation. Compared to weaker agonists like fenofibrate (EC50 = 30 μM) , significantly less CP-775146 is required per assay well, reducing compound procurement costs and minimizing the impact of solvent (DMSO) cytotoxicity on cellular health and assay reproducibility.

Acute In Vivo Proof-of-Concept Studies for Hepatoprotection and Lipid Lowering

CP-775146 is uniquely suited for short-term (3-7 day) in vivo pharmacological studies aimed at establishing rapid proof-of-concept. At low doses (0.1-2 mg/kg), it elicits robust and reproducible reductions in plasma triglycerides and markers of liver injury (ALT, AST) in diet-induced obese rodent models. This rapid pharmacodynamic response, which contrasts with the chronic dosing regimens required for weaker agonists like fenofibrate , accelerates experimental timelines and reduces animal housing costs.

Transcriptional Profiling of Acute PPARα Activation

For researchers utilizing qRT-PCR, RNA-seq, or other transcriptomic approaches to map the immediate-early gene network downstream of PPARα, CP-775146 is the reagent of choice. Its high-affinity binding drives a rapid and coordinated upregulation of canonical fatty acid oxidation genes such as Acadl, Acox-1, and Cpt1a . This allows for the precise temporal resolution of PPARα-dependent transcriptional events, avoiding the delayed and potentially compensatory gene expression changes observed with older, less potent agonists like WY-14643 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-775146

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.